molecular formula C24H17N3O3S B392429 2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B392429
M. Wt: 427.5g/mol
InChI Key: ZTAAHOUARHTYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of an isoindole core, a thiazole ring, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound under basic conditions.

    Coupling with Methoxyaniline: The thiazole intermediate is then coupled with 3-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Formation of the Isoindole Core: The final step involves the cyclization of the coupled product to form the isoindole core, typically using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and methoxyaniline moiety differentiates it from other isoindole derivatives, potentially leading to unique interactions with molecular targets and novel applications.

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5g/mol

IUPAC Name

2-[3-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C24H17N3O3S/c1-30-18-9-5-7-16(13-18)25-24-26-21(14-31-24)15-6-4-8-17(12-15)27-22(28)19-10-2-3-11-20(19)23(27)29/h2-14H,1H3,(H,25,26)

InChI Key

ZTAAHOUARHTYJS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.